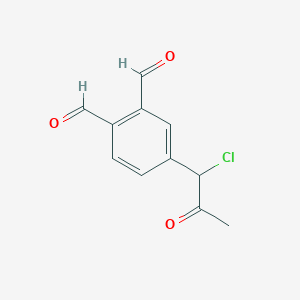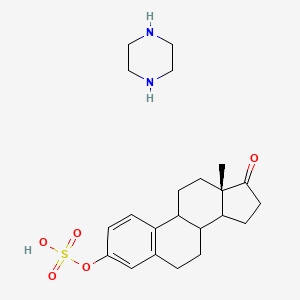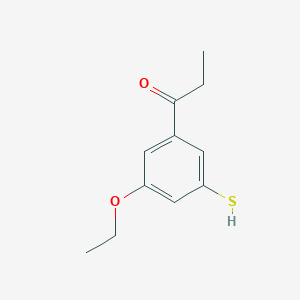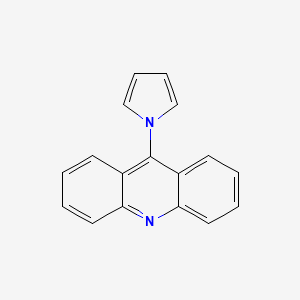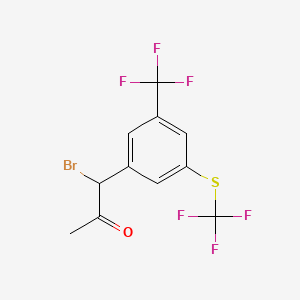
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with three distinct functional groups: a 3-chloropropyl group, an iodine atom, and a trifluoromethoxy group. This compound is of interest due to its unique combination of halogenated and alkylated substituents, which can impart distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the trifluoromethoxy group via nucleophilic substitution. The 3-chloropropyl group can be added through a Friedel-Crafts alkylation reaction, and the iodine atom can be introduced using an iodination reaction with iodine or an iodine-containing reagent under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on the specific context in which it is used. In chemical reactions, the presence of the trifluoromethoxy group can influence the electron density of the benzene ring, affecting reactivity. The 3-chloropropyl group can participate in further reactions, and the iodine atom can act as a leaving group in substitution reactions.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-4-iodobenzene: Lacks the trifluoromethoxy group, making it less electron-withdrawing.
1-(3-Chloropropyl)-3-iodobenzene: Similar structure but without the trifluoromethoxy group.
1-(3-Chloropropyl)-3-iodo-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and properties.
Uniqueness: 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which significantly influences its chemical properties, making it more electron-withdrawing and potentially more reactive in certain types of chemical reactions.
This compound’s unique combination of substituents makes it a valuable subject of study in various fields of chemistry and related sciences.
Propiedades
Fórmula molecular |
C10H9ClF3IO |
|---|---|
Peso molecular |
364.53 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-2-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-9(8(15)6-7)16-10(12,13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
NICUCKHQWRKKNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCCl)I)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B14062184.png)
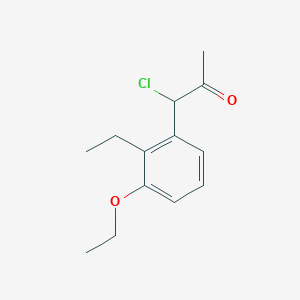

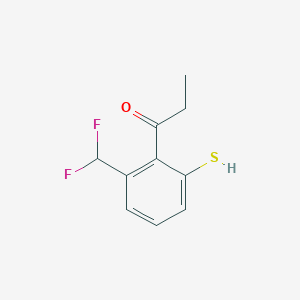

![2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide](/img/structure/B14062218.png)
